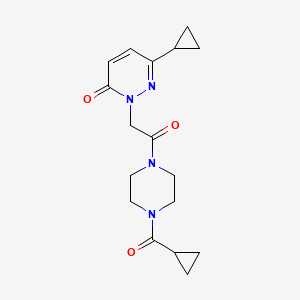

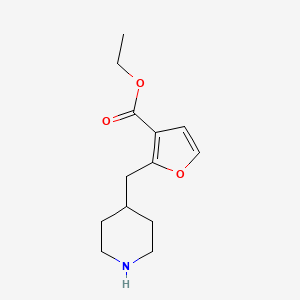

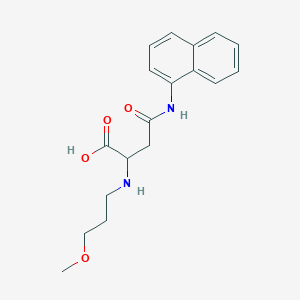

2-(2-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds involving piperazine structures often employs techniques such as N-acyliminium ion chemistry for the construction of 2,6-bridged piperazine-3-ones, starting from alpha-amino acids. This method showcases the versatility of piperazine derivatives in organic synthesis, providing a foundation for generating compounds with complex structures (Veerman et al., 2003). Additionally, the reductive amination method has been applied to synthesize piperazine derivatives, indicating the adaptability of this scaffold in the creation of pharmacologically relevant molecules (Mallikarjuna et al., 2014).

Molecular Structure Analysis

The molecular structure of piperazine derivatives often features significant interactions, such as intramolecular C—H⋯N and intermolecular N—H⋯O and C—H⋯O hydrogen bonds, contributing to the stability and reactivity of these compounds. These structural attributes are crucial for understanding the chemical behavior and potential applications of the compounds in medicinal chemistry (Wang et al., 2006).

Chemical Reactions and Properties

Piperazine derivatives exhibit a wide range of chemical reactions, including substitution, cyclization, and interaction with nucleophiles, reflecting their functional versatility. These reactions are essential for the synthesis of complex molecules with potential therapeutic applications. The reactivity of these compounds can be manipulated through the introduction of various substituents, enabling the synthesis of molecules with desired properties and activities (Garve et al., 2017).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The compound 2-(2-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one is part of a broader class of compounds that have been synthesized for various scientific research applications. These applications often focus on the development of new pharmaceutical agents, studying chemical reactions, and understanding the structural basis of compound interactions with biological targets. For instance, Veerman et al. (2003) described the synthesis of 2,6-bridged piperazine-3-ones, highlighting the use of N-acyliminium ion chemistry for introducing various side chains, which could be analogous to the structural manipulation in the target compound (Veerman et al., 2003).

Pharmaceutical Development

In the realm of pharmaceutical development, such compounds are often explored for their potential as therapeutic agents. Analogues and derivatives based on the core structure of the target compound may be evaluated for antibacterial, antifungal, or antimalarial activities. For example, compounds with modifications on the piperazine ring have been assessed for their roles in antibacterial agents, as demonstrated by Kiely et al. (1991), who explored the activity of quinolone and naphthyridine derivatives against various pathogens (Kiely et al., 1991).

Enzyme Inhibition and Biological Activity

The structural features of such compounds, including the cyclopropane and piperazine motifs, are crucial for interacting with biological targets. Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker and investigated their inhibitory activity against bacterial biofilms and the MurB enzyme, showcasing the potential of these structures in addressing biofilm-associated infections and resistance mechanisms (Mekky & Sanad, 2020).

Material Science and Polymer Chemistry

Beyond pharmaceutical applications, the synthesis and functionalization techniques used to create such compounds are valuable in material science and polymer chemistry. Hattori and Kinoshita (1979) detailed the synthesis of polyamides containing theophylline and thymine, utilizing diamines and piperazine in the process, which underscores the versatility of piperazine-based compounds in creating novel materials with specific chemical and physical properties (Hattori & Kinoshita, 1979).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethyl]-6-cyclopropylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c22-15-6-5-14(12-1-2-12)18-21(15)11-16(23)19-7-9-20(10-8-19)17(24)13-3-4-13/h5-6,12-13H,1-4,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWKOAZVGDOOJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)

![3-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2498207.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide](/img/structure/B2498216.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2498218.png)

![2-(4-Butoxyphenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2498225.png)